molecular formula C14H14BrNO3 B1372707 1-Boc-4-Bromo-3-formylindole CAS No. 303041-88-5

1-Boc-4-Bromo-3-formylindole

Cat. No.: B1372707
CAS No.: 303041-88-5
M. Wt: 324.17 g/mol
InChI Key: URXQJQRVBNAQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-Bromo-3-formylindole, also known as tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate, is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

The synthesis of 1-Boc-4-Bromo-3-formylindole typically involves several steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Bromination: The indole derivative undergoes bromination using reagents such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formylation: The formyl group is introduced using formylation reagents like Vilsmeier-Haack reagent.

    Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom in the indole ring. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-4-Bromo-3-formylindole undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF).

Scientific Research Applications

1-Boc-4-Bromo-3-formylindole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Boc-4-Bromo-3-formylindole can be compared with other indole derivatives such as:

    4-Bromoindole: Lacks the formyl and Boc groups, making it less versatile in synthesis.

    1-Boc-3-formylindole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

    4-Bromo-3-formylindole: Lacks the Boc group, making it less stable and more reactive.

The presence of both the Boc and formyl groups in this compound makes it a unique and valuable compound for various synthetic applications.

Properties

IUPAC Name

tert-butyl 4-bromo-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXQJQRVBNAQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654307
Record name tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303041-88-5
Record name tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.